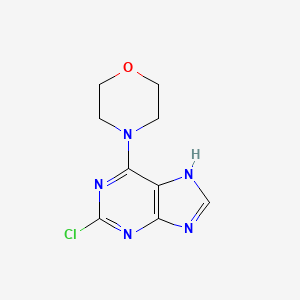

4-(2-chloro-9H-purin-6-yl)morpholine

描述

Significance of Purine-Morpholine Hybrid Scaffolds in Medicinal Chemistry

The strategic combination of well-established pharmacophores to create hybrid molecules is a cornerstone of modern drug discovery. This approach aims to develop compounds with enhanced biological activity, improved pharmacokinetic profiles, and novel mechanisms of action. The fusion of purine (B94841) and morpholine (B109124) moieties is a prime example of this strategy, leveraging the unique and advantageous properties of each component.

The purine ring system, a fusion of pyrimidine (B1678525) and imidazole (B134444) rings, is a fundamental component of essential biomolecules such as nucleic acids (adenine and guanine) and energy carriers (adenosine triphosphate). This inherent biological relevance has established the purine core as a "privileged scaffold" in medicinal chemistry. chemshuttle.com Its ability to interact with a wide range of biological targets has led to the development of numerous purine-based drugs with diverse therapeutic applications. nih.gov

Purine derivatives have been successfully developed as anticancer, antiviral, anti-inflammatory, and antimicrobial agents. nih.gov Their versatility stems from the numerous positions on the purine ring that can be chemically modified, allowing for the fine-tuning of their biological activity and selectivity. nih.gov The development of purine-based compounds continues to be a vibrant area of research, with ongoing efforts to discover new therapeutic agents for a variety of diseases.

The morpholine ring, a six-membered heterocycle containing both an amine and an ether functional group, is another key player in drug design. ijprs.comresearchgate.net Its incorporation into bioactive molecules is often associated with improved physicochemical and pharmacokinetic properties. ijprs.comjocpr.com The presence of the morpholine moiety can enhance aqueous solubility, metabolic stability, and cell membrane permeability, all of which are crucial for a drug's efficacy. researchgate.net

The conjugation of the purine core with the morpholine moiety is a rational design strategy aimed at creating hybrid molecules that inherit the beneficial properties of both scaffolds. chemshuttle.comijprs.comresearchgate.net This combination can lead to compounds with enhanced biological activity, improved drug-like properties, and potentially novel pharmacological profiles. jocpr.comresearchgate.netnih.gov

Overview of 4-(2-chloro-9H-purin-6-yl)morpholine within Current Chemical Research

This compound serves as a key intermediate in the synthesis of a wide range of purine derivatives with potential therapeutic applications. Its structure, featuring a reactive chlorine atom at the C2 position and a morpholine ring at the C6 position, allows for further chemical modifications to generate diverse libraries of compounds for biological screening.

Within the vast field of purine chemistry, this compound is a valuable building block for the synthesis of 2,6-disubstituted purine derivatives. scispace.com The chlorine atom at the C2 position can be readily displaced by various nucleophiles, such as amines, thiols, and alcohols, to introduce a wide range of functional groups. This allows for the systematic exploration of the structure-activity relationships of 2,6-disubstituted purines and the optimization of their biological activity.

The study of this compound also contributes to the broader field of morpholine derivatives research. chemshuttle.comijprs.comresearchgate.netresearchgate.netnih.gov By incorporating the morpholine moiety into the purine scaffold, researchers can investigate how this versatile pharmacophore influences the biological activity of a well-established class of bioactive molecules. jocpr.com

The insights gained from studying the structure-activity relationships of this compound and its derivatives can be applied to the design of other morpholine-containing compounds with improved therapeutic potential. This cross-pollination of knowledge between different areas of medicinal chemistry is essential for driving innovation in drug discovery.

Chemical Properties of this compound

The fundamental chemical properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₉H₁₀ClN₅O |

| Molecular Weight | 239.67 g/mol |

| CAS Number | 4010-81-5 |

| Appearance | Solid |

| Purity | Typically ≥95% |

Note: The properties listed are based on available data from chemical suppliers and may vary.

Synthesis and Reactivity

This compound is typically synthesized from 2,6-dichloropurine (B15474). The reaction involves a nucleophilic aromatic substitution where one of the chlorine atoms, usually the more reactive one at the C6 position, is displaced by morpholine. This reaction is often carried out in the presence of a base to neutralize the hydrogen chloride that is formed.

The reactivity of this compound is dominated by the presence of the chlorine atom at the C2 position. This chlorine atom is susceptible to nucleophilic substitution, allowing for the introduction of a wide variety of substituents at this position. This chemical handle makes it a valuable intermediate for the synthesis of a diverse range of 2,6-disubstituted purine derivatives.

Applications in Medicinal Chemistry

While research specifically focused on the biological activities of this compound is limited, its primary importance lies in its role as a precursor for the synthesis of more complex molecules with potential therapeutic value. The derivatives synthesized from this compound have been investigated for a range of biological activities, including their potential as kinase inhibitors for the treatment of cancer.

The morpholine moiety at the C6 position and the diverse functionalities that can be introduced at the C2 position allow for the creation of molecules with tailored properties to interact with specific biological targets. The exploration of the chemical space around the 2,6-disubstituted purine scaffold, facilitated by the use of this compound, remains an active area of drug discovery.

Structure

3D Structure

属性

IUPAC Name |

4-(2-chloro-7H-purin-6-yl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClN5O/c10-9-13-7-6(11-5-12-7)8(14-9)15-1-3-16-4-2-15/h5H,1-4H2,(H,11,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SADWLAUYKSMNMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC(=NC3=C2NC=N3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClN5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40390917 | |

| Record name | 4-(2-chloro-9H-purin-6-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40390917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4010-81-5 | |

| Record name | 4010-81-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401256 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(2-chloro-9H-purin-6-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40390917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Direct Synthesis of 4-(2-chloro-9H-purin-6-yl)morpholine

The primary and most direct method for synthesizing this compound involves the reaction of 2,6-dichloropurine (B15474) with morpholine (B109124). This process is a nucleophilic aromatic substitution (SNAr) reaction, where the morpholine acts as the nucleophile.

The synthesis begins with 2,6-dichloropurine, a readily available starting material. The chlorine atoms at the C2 and C6 positions of the purine (B94841) ring are susceptible to substitution by nucleophiles. However, the reactivity of these two positions is not equal. The C6 position is significantly more electrophilic and thus more reactive towards nucleophilic attack than the C2 position. arkat-usa.org

The reaction pathway involves the attack of the secondary amine of the morpholine molecule on the C6 carbon of the 2,6-dichloropurine ring. This addition forms a tetrahedral intermediate, known as a Meisenheimer complex. Subsequently, the chloride ion is eliminated, and the aromaticity of the purine ring is restored, yielding the monosubstituted product, this compound. By controlling the reaction conditions, this selective monosubstitution can be achieved with high yield. arkat-usa.org

Optimizing the reaction conditions is critical for maximizing the yield of the desired product while minimizing the formation of the disubstituted byproduct, 2,6-dimorpholinopurine. Key parameters that are typically optimized include the solvent, temperature, and the presence of a base.

Solvent: The choice of solvent can influence the reaction rate and selectivity. Protic solvents like ethanol (B145695) or n-butanol are often used, as they can solvate the ions formed during the reaction. arkat-usa.org Aprotic polar solvents such as dimethylformamide (DMF) are also effective.

Temperature: The reaction is often carried out at elevated temperatures, for instance, at 70°C or higher, to ensure a reasonable reaction rate. arkat-usa.orgredalyc.org However, excessively high temperatures may lead to the formation of the disubstituted product.

Base: An excess of morpholine can serve as both the nucleophile and the base to neutralize the hydrochloric acid (HCl) generated during the reaction. Alternatively, a non-nucleophilic tertiary amine, such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA), can be added to act as an acid scavenger. This prevents the protonation of the morpholine, ensuring its availability as a nucleophile.

The table below summarizes typical conditions that can be optimized for this synthesis.

| Parameter | Condition | Purpose |

| Solvent | Ethanol, n-Butanol, DMF | To dissolve reactants and facilitate the reaction. |

| Temperature | 70°C - Reflux | To increase the reaction rate. |

| Base | Excess Morpholine, TEA, DIPEA | To neutralize the HCl byproduct. |

| Stoichiometry | ~1 equivalent of Morpholine | To favor monosubstitution over disubstitution. |

The high regioselectivity observed in the reaction of 2,6-dichloropurine with morpholine is a well-documented feature of purine chemistry. The chloride substituent at the C6 position exhibits a greater leaving group ability compared to the chloride at the C2 position. arkat-usa.org This difference in reactivity is attributed to the electronic properties of the purine ring system. The C6 position is electronically more deficient and therefore more susceptible to nucleophilic attack.

The selectivity can be explained by considering the stability of the intermediate Meisenheimer complex. The negative charge developed in the transition state is better stabilized when the attack occurs at the C6 position compared to the C2 position, leading to a lower activation energy for the C6 substitution pathway. This inherent reactivity difference allows for the selective synthesis of the 6-substituted product, which can then be used for further modifications at the C2 position if desired. arkat-usa.org

Advanced Synthetic Approaches for Analogues and Derivatives

Once this compound is synthesized, it serves as a versatile scaffold for creating more complex molecules. Modifications can be made to the purine nucleus, particularly through substitution at the N9 position of the imidazole (B134444) ring.

The purine ring possesses several sites for further functionalization. The remaining chlorine atom at the C2 position can be substituted by other nucleophiles under more forcing conditions. Additionally, the nitrogen atoms of the purine ring, particularly N7 and N9, can be alkylated.

Direct alkylation of this compound with an alkyl halide typically results in a mixture of N7 and N9 isomers. nih.gov The thermodynamically more stable N9 isomer is usually the major product. nih.gov However, achieving regioselectivity is crucial for synthesizing specific target molecules.

Several strategies have been developed to favor alkylation at the N9 position. These methods often involve the careful selection of the base, solvent, and alkylating agent. For instance, using bases like potassium carbonate or tetrabutylammonium (B224687) hydroxide (B78521) can promote N9 selectivity. Microwave-assisted organic synthesis has also been shown to be an effective technique for achieving rapid and regioselective N9-alkylation of purine derivatives.

The table below illustrates examples of N9-alkylation on related 6-chloropurine (B14466) systems, demonstrating the variety of substituents that can be introduced at this position. mdpi.com

| N9-Substituent Group | Reagent Example | Resulting Compound Class |

| Propyl | 1-Bromopropane | N9-Propyl-purine |

| Benzyl (B1604629) | Benzyl bromide | N9-Benzyl-purine |

| Substituted Benzyl | 4-Methylbenzyl bromide | N9-(4-Methylbenzyl)-purine |

| Acetate (B1210297) | Ethyl bromoacetate | N9-Purinyl acetate ester |

The choice between kinetic and thermodynamic control can also influence the N7/N9 product ratio. Kinetically controlled reactions, often performed at lower temperatures, may favor the N7 isomer, while thermodynamically controlled reactions at higher temperatures typically yield the more stable N9 isomer. nih.gov

Chemical Modifications of the Purine Nucleus

Functionalization at Purine C2 and C6 Positions

The synthesis of the this compound scaffold typically commences with a 2,6-dihalopurine, a common starting material in purine chemistry. The inherent electronic properties of the purine ring dictate that the C6 position is more susceptible to nucleophilic attack than the C2 position. This disparity in reactivity allows for a regioselective, stepwise approach to substitution.

The initial and crucial step involves the nucleophilic aromatic substitution of the chlorine atom at the C6 position of a 2,6-dichloropurine derivative with morpholine. This reaction is a cornerstone in the synthesis of this class of compounds. The nitrogen atom of the morpholine ring acts as the nucleophile, displacing the chloride at the more electrophilic C6 center. This selective substitution is often carried out in a suitable solvent and may be facilitated by a base to neutralize the hydrogen chloride generated during the reaction.

Following the successful installation of the morpholine group at the C6 position, the remaining chlorine atom at the C2 position serves as a handle for further functionalization. This allows for the introduction of a diverse range of substituents, thereby creating a library of compounds based on the 2-chloro-6-morpholinopurine core. The reactivity of the C2-chloro group can be exploited in various subsequent reactions, including additional nucleophilic substitutions.

Halogenation, Amination, and Coupling Reactions

With the 6-morpholino substituent in place, the chlorine atom at the C2 position of this compound is a key site for introducing further molecular diversity. This is often achieved through amination and palladium-catalyzed cross-coupling reactions.

Amination reactions at the C2 position involve the displacement of the chloride by a primary or secondary amine. This transformation is a powerful tool for building more complex structures and is a common strategy in the synthesis of biologically active purine derivatives. The reaction conditions for such aminations need to be carefully controlled to achieve the desired substitution without affecting other parts of the molecule.

Palladium-catalyzed cross-coupling reactions , such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, have become indispensable tools in modern organic synthesis and are highly applicable to the functionalization of the 2-chloro-6-morpholinopurine scaffold.

Suzuki-Miyaura Coupling: This reaction allows for the formation of a carbon-carbon bond by coupling the C2 position of the purine with an organoboron compound, typically a boronic acid or ester. This method is widely used to introduce aryl, heteroaryl, or vinyl groups, significantly expanding the structural variety of the resulting molecules.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction provides an efficient method for forming a carbon-nitrogen bond between the C2 position of the purine and an amine. It offers a broader substrate scope and often proceeds under milder conditions compared to traditional nucleophilic aromatic substitution, making it a preferred method for introducing a wide range of amino functionalities.

These coupling reactions are instrumental in creating libraries of compounds with diverse substituents at the C2 position, starting from the common this compound intermediate.

Derivatization of the Morpholine Ring

While much of the synthetic focus is on the purine core, the morpholine ring itself can also be a site for chemical modification, although this is less commonly explored once it is attached to the purine. The inherent stability of the morpholine ring means that derivatization typically requires specific strategies. Modifications could potentially involve reactions targeting the C-H bonds of the morpholine ring, though this would likely require harsh conditions that could compromise the integrity of the purine core. A more plausible approach would involve starting with a pre-functionalized morpholine derivative and then attaching it to the 6-chloropurine. This allows for the introduction of substituents on the morpholine ring prior to its incorporation into the final molecule, offering a more controlled and predictable synthetic route.

Multi-Step Synthetic Protocols for Complex Hybrids

The compound this compound is a valuable intermediate in multi-step synthetic protocols aimed at constructing complex hybrid molecules. These protocols often involve a series of sequential reactions that build upon the initial purine-morpholine scaffold.

For instance, a multi-step synthesis could begin with the formation of the 2-chloro-6-morpholinopurine core. This is followed by a palladium-catalyzed coupling reaction at the C2 position to introduce a new functional group. This newly introduced group can then be further modified in subsequent steps. For example, if an amino acid ester is coupled to the C2 position, the ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with another amine to form an amide bond, leading to a complex peptide-purine hybrid.

Another strategy involves the synthesis of derivatives where different bioactive fragments are linked to the purine core. For example, starting with this compound, a Suzuki coupling could introduce an aromatic ring at the C2 position, which could then be further functionalized through electrophilic aromatic substitution or other transformations. Such multi-step sequences allow for the systematic construction of intricate molecular architectures with potentially novel properties. A five-step reaction procedure has been reported for the preparation of N-[2-chloro-9H-purin-6-yl]-N-cyclopropylglycylamino acids and their derivatives, highlighting the utility of the 2-chloro-purine scaffold in multi-step syntheses. rsc.org

Analytical Characterization of Synthesized Compounds

The unambiguous identification and purity assessment of this compound and its derivatives are paramount. A combination of spectroscopic and chromatographic techniques is employed to achieve this.

Spectroscopic Techniques for Structural Elucidation (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR) Spectroscopy is one of the most powerful tools for the structural elucidation of organic molecules. Both ¹H NMR and ¹³C NMR are routinely used to confirm the identity and structure of this compound and its derivatives.

¹H NMR provides information about the number and types of protons in a molecule and their connectivity. For the title compound, one would expect to see characteristic signals for the protons on the purine ring and the morpholine ring. The chemical shifts and coupling patterns of these signals are diagnostic of the structure.

¹³C NMR provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, and the chemical shifts are indicative of the electronic environment of each carbon. This technique is crucial for confirming the presence of all carbon atoms in the expected locations.

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would show characteristic absorption bands corresponding to N-H stretching (from the purine ring), C-H stretching and bending, C=N and C=C stretching from the purine ring, and C-O-C stretching from the morpholine ring.

Mass Spectrometry (MS) is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation patterns. For this compound, mass spectrometry would confirm the molecular formula by providing the mass-to-charge ratio of the molecular ion. The isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl) would also be observable, providing further confirmation of the compound's identity.

Below is a table summarizing the expected analytical data for the parent compound.

| Analytical Technique | Expected Observations for this compound |

|---|---|

| ¹H NMR | Signals corresponding to the purine C8-H proton, the N9-H proton, and the two distinct sets of methylene (B1212753) protons of the morpholine ring. |

| ¹³C NMR | Distinct signals for the five carbon atoms of the purine ring and the two unique carbon atoms of the morpholine ring. |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of 239.67 g/mol, with a characteristic isotopic pattern for a monochlorinated compound. |

| Infrared Spectroscopy | Characteristic absorption bands for N-H, C-H, C=N, C=C, and C-O-C functional groups. |

Chromatographic Methods for Purity Assessment and Reaction Monitoring (Thin-Layer Chromatography, High-Performance Liquid Chromatography)

Thin-Layer Chromatography (TLC) is a rapid and convenient technique used to monitor the progress of a reaction and to get a preliminary assessment of the purity of a compound. For purine derivatives, silica (B1680970) gel plates are commonly used as the stationary phase. The choice of the mobile phase (eluent) is critical for achieving good separation. A typical eluent system for purine derivatives might consist of a mixture of a polar solvent (like ethanol or methanol) and a less polar solvent (like dichloromethane (B109758) or ethyl acetate). The separated spots on the TLC plate are visualized under UV light, as purine rings are typically UV-active.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of compounds in a mixture. It is the gold standard for determining the purity of a synthesized compound. For the analysis of this compound and its derivatives, reversed-phase HPLC is commonly employed. In this mode, a nonpolar stationary phase (such as C18-modified silica) is used with a polar mobile phase (often a mixture of water or buffer and an organic solvent like acetonitrile (B52724) or methanol). The retention time of the compound is a characteristic property under specific chromatographic conditions and can be used for its identification. By integrating the area of the peak corresponding to the compound of interest, its purity can be accurately determined.

The table below provides a general overview of the chromatographic methods used.

| Chromatographic Method | Typical Application and Conditions |

|---|---|

| Thin-Layer Chromatography (TLC) | Reaction monitoring and preliminary purity check. Stationary phase: Silica gel. Mobile phase: Mixtures of polar and non-polar organic solvents. Detection: UV light. |

| High-Performance Liquid Chromatography (HPLC) | Final purity assessment and quantification. Mode: Reversed-phase. Stationary phase: C18. Mobile phase: Gradient or isocratic mixture of water/buffer and acetonitrile/methanol. Detection: UV detector. |

Structure Activity Relationship Sar Studies

Role of the Morpholine (B109124) Moiety in Influencing Biological Activity

The morpholine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into bioactive molecules to enhance their pharmacological profiles. nih.govnih.govsci-hub.se Its presence in 4-(2-chloro-9H-purin-6-yl)morpholine is significant for several reasons. Morpholine is a versatile building block that can improve physicochemical, biological, and metabolic properties. nih.govsci-hub.se

The morpholine moiety can influence a molecule's potency and pharmacokinetic properties. nih.gov For instance, in some compounds, the addition of a morpholine ring has been shown to prolong the plasma half-life. sci-hub.se The ring's ability to form hydrogen bonds through its oxygen atom is a key feature, and its electron-deficient nature allows for hydrophobic interactions. researchgate.net In the context of kinase inhibitors, the morpholine group can interact with the target protein, enhancing potency. nih.gov The morpholine scaffold is also associated with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. nih.govjchemrev.com

The introduction of a morpholine unit into heterocyclic molecules is a strategy to confer desirable drug-like properties. researchgate.net In various antibiotics, the morpholine moiety has a significant effect on their antibacterial activity. researchgate.net The specific contribution of the morpholine in this compound would depend on the biological target, but its presence is likely to improve solubility, metabolic stability, and binding interactions.

Interactive Data Table: Biological Activities Associated with Morpholine-Containing Compounds

| Biological Activity | Reference |

| Anticancer | nih.gov |

| Anti-inflammatory | nih.gov |

| Antiviral | nih.gov |

| Anticonvulsant | nih.gov |

| Antihyperlipidemic | nih.gov |

| Antioxidant | nih.gov |

| Antimicrobial | nih.gov |

| Antileishmanial | nih.gov |

Impact of Substitutions on the Purine (B94841) Core and Pharmacological Effects

Substitutions at the C2 position of the purine ring can have a profound impact on receptor affinity and selectivity. For example, in the context of A3 adenosine (B11128) receptors, a 2-chloro substitution generally improves binding affinity. nih.gov The C2 substituent occupies a hydrophobic cavity in some receptors, and its nature can determine the interaction with polar residues in the extracellular loops. nih.gov The introduction of an iodine atom at the C2 position has been shown to be the most affinity-enhancing substitution in certain P2Y1R antagonists due to the formation of a halogen-bond. nih.gov

In the development of cyclin-dependent kinase (CDK) inhibitors, modifications at the C2 position have been pivotal. The addition of a 4'-sulfamoylanilino group at the C2 position of an O(6)-cyclohexylmethylguanine scaffold led to a 1,000-fold increase in potency for CDK1 and CDK2. researchgate.net This enhanced potency was attributed to the formation of two additional hydrogen bonds with the receptor. researchgate.net

The C6 position of the purine ring is a key site for modification to modulate biological potency. 6-chloropurine (B14466) is a versatile intermediate for creating a variety of 6-substituted purine derivatives. nih.govacs.org The nature of the substituent at C6 can significantly influence the compound's activity. For instance, in the development of anticonvulsant agents, 6-(methylamino)- or 6-(dimethyl-amino)purine derivatives with a benzyl (B1604629) substituent at the N9-position showed potent activity. researchgate.net

Electron-donating C6 substituents can be beneficial for the synthesis of N-9-sulfonylpurine derivatives by promoting the desired N9 tautomers and enhancing stability. researchgate.net The development of C6-alkylated purine analogues through photoredox and nickel-catalyzed cross-coupling allows for the direct installation of diverse functional groups at a late stage of synthesis, facilitating the exploration of structure-activity relationships. nih.gov In the case of this compound, the morpholine group at the C6 position is crucial for its biological activity profile.

Substitution at the N9 position of the purine core is another critical determinant of biological activity and selectivity. A series of N9-substituted N6-[(3-methylbut-2-en-1-yl)amino]purine derivatives showed that while most were unable to trigger certain cytokinin receptors, some induced a cytokinin-like activation in others. nih.gov This highlights the role of the N9-substituent in receptor-specific interactions.

In studies of purine-based Hsp90 inhibitors, N7/N9-substituted purines were designed to investigate their binding modes within the ATP binding site. nih.gov The nature of the substituent at these positions influences interactions such as π–π stacking. nih.gov For some purine derivatives, the introduction of a cyclopentyl group at the N9 position has been explored in the design of antitumor compounds. researchgate.net

Tautomeric Features of the Purine System and Their Implications for SAR

The tautomerism of the purine ring system has significant implications for its biological and genetic functions. ias.ac.inresearchgate.net Purines can exist in different tautomeric forms, with the N7H-N9H tautomeric equilibrium being of particular interest. The position of this equilibrium can be influenced by the solvent and the nature of substituents on the purine ring. ias.ac.inresearchgate.net

The specific tautomeric form of a purine derivative can affect its base-pairing properties and its ability to bind to a biological target. ias.ac.inresearchgate.net For instance, the amino-imino tautomeric equilibria of some adenosine derivatives are highly dependent on the solvent medium, which in turn affects their base-pairing. ias.ac.inresearchgate.net While most natural purines in nucleic acids are 9-substituted, which limits tautomerism, synthetic purine analogs with unsubstituted N7 and N9 positions can exhibit this phenomenon. ias.ac.in Understanding the predominant tautomeric form of this compound under physiological conditions is crucial for interpreting its SAR.

Identification of Key Structural Determinants for Enhanced Biological Potency and Selectivity

The Morpholine Moiety: As discussed, this group can enhance pharmacokinetic properties and provide key interactions with the biological target. nih.govnih.govsci-hub.se

C2-Substitution: The chloro group at the C2 position is likely to enhance binding affinity to target receptors. nih.gov Further modifications at this position could be explored to optimize selectivity.

C6-Substitution: The morpholine group at C6 is a critical determinant of the molecule's biological activity. The nature of this substituent can be varied to modulate potency.

N9-Substitution: While this compound is unsubstituted at N9, the introduction of various groups at this position could significantly alter its activity and selectivity profile. nih.govnih.gov

Aromaticity and Electronic Structure: The electronic properties of the purine ring system, influenced by substituents, play a crucial role. Substituents at the C8 position have been found to have a stronger influence on the electronic structure than those at the C2 position. acs.org

Interactive Data Table: Summary of Structural Determinants and Their Effects

| Structural Feature | Position | General Effect on Biological Activity |

| Morpholine | C6 | Enhances pharmacokinetic properties, provides key binding interactions. nih.govnih.govsci-hub.se |

| Chloro | C2 | Generally improves binding affinity. nih.gov |

| Alkyl/Aryl | N9 | Influences receptor-specific interactions and selectivity. nih.govnih.gov |

| Electron-donating groups | C6 | Can promote desired tautomeric forms and enhance stability. researchgate.net |

| Bulky aromatic groups | Heterocycle | Can decrease activity in some cases. mdpi.com |

Role of Hydrogen Bonding Interactions in Ligand-Target Binding

Hydrogen bonds are pivotal for the molecular recognition of purine-based inhibitors within the ATP-binding site of protein kinases. For derivatives of this compound, several key hydrogen bonding interactions are consistently observed in molecular modeling studies and inferred from SAR data of analogous compounds.

The morpholine moiety is a critical contributor to hydrogen bonding. The oxygen atom of the morpholine ring frequently acts as a hydrogen bond acceptor, forming a crucial interaction with the backbone amide proton of a conserved valine residue in the hinge region of many kinases (e.g., Val851 in PI3Kα). This interaction helps to anchor the inhibitor in the active site. The nitrogen atoms of the purine ring system (typically N1 and N3) can also act as hydrogen bond acceptors, interacting with hinge region residues.

Furthermore, the N9-H of the purine core can serve as a hydrogen bond donor, an interaction that is often critical for high-affinity binding. Modifications at this position, for instance, by alkyl groups, can abolish this donor capacity and significantly impact inhibitory activity, highlighting the importance of this specific hydrogen bond.

Table 1: Key Hydrogen Bonding Interactions of 6-Morpholinopurine Analogs in a Kinase Active Site

| Interacting Group on Ligand | Interacting Residue in Kinase | Type of Interaction | Significance |

| Morpholine Oxygen | Hinge Region Amino Acid (e.g., Valine) | Hydrogen Bond Acceptor | Anchors the ligand in the ATP binding pocket. |

| Purine N1 | Hinge Region Amino Acid | Hydrogen Bond Acceptor | Contributes to the proper orientation of the purine core. |

| Purine N3 | Hinge Region Amino Acid | Hydrogen Bond Acceptor | Enhances binding affinity. |

| Purine N9-H | Hinge Region Amino Acid | Hydrogen Bond Donor | Often essential for potent inhibitory activity. |

Significance of Hydrophobic Interactions in Molecular Recognition

The 2-chloro substituent on the purine ring plays a key role in these hydrophobic interactions. The chlorine atom can occupy a small hydrophobic pocket, and its presence often enhances the potency of the inhibitor compared to an unsubstituted analog. SAR studies on related pyrimidine (B1678525) and purine-based inhibitors have shown that small halogen substitutions at this position are generally well-tolerated and can lead to improved activity.

Table 2: Impact of Substituents on Hydrophobic Interactions and Kinase Inhibitory Activity

| Compound/Analog | Key Hydrophobic Feature | Observed/Predicted Interaction | Relative Potency |

| 6-morpholinopurine | Purine and morpholine rings | General hydrophobic contacts | Moderate |

| This compound | 2-chloro group | Occupies small hydrophobic pocket | High |

| 2-unsubstituted analog | Lacks 2-substituent | Reduced hydrophobic contact | Lower |

| 2-methyl analog | 2-methyl group | Fills small hydrophobic pocket | High (often comparable to chloro) |

Contribution of Pi-Pi Stacking Interactions to Binding Affinity

Pi-pi stacking interactions are another crucial component of the binding mode of purine-based inhibitors. The aromatic nature of the purine ring system allows it to engage in favorable stacking interactions with the side chains of aromatic amino acid residues, such as tyrosine, phenylalanine, and tryptophan, which are often present in the ATP-binding site of kinases.

The electronic nature of the purine ring, which is influenced by its substituents, can modulate the strength of these pi-pi stacking interactions. While the 2-chloro substituent is primarily involved in hydrophobic interactions, its electron-withdrawing nature can also influence the quadrupole moment of the purine ring, potentially affecting the energetics of stacking with electron-rich aromatic residues.

Table 3: Examples of Pi-Pi Stacking in Purine-Based Inhibitor Binding

| Aromatic System on Ligand | Aromatic Residue in Kinase Active Site | Type of Pi-Pi Interaction | Contribution to Binding |

| Purine Ring | Tyrosine (Tyr) | Parallel-displaced stacking | Significant stabilization |

| Purine Ring | Phenylalanine (Phe) | T-shaped stacking | Moderate stabilization |

| Purine Ring | Tryptophan (Trp) | Parallel-displaced stacking | Strong stabilization |

Biological Evaluation and Target Interactions in Vitro and Preclinical Models

Modulation of Cellular Processes

While direct studies on 4-(2-chloro-9H-purin-6-yl)morpholine are not available, research into the broader family of 6-morpholinopurine derivatives indicates that they possess biological activity. For instance, derivatives with a sulfonyl group attached at the N9 position of the purine (B94841) ring have demonstrated antiproliferative effects on various human cancer cell lines, including carcinoma, lymphoma, and leukemia cells. nih.gov

There is no specific data available in the search results detailing the antiproliferative activity of this compound against various cancer cell lines. Studies on N9-sulfonylated 6-morpholinopurine derivatives have shown them to be effective antiproliferative agents, but this activity is specific to those modified compounds. nih.gov

Specific cell cycle analysis data for cells exposed to this compound is not present in the available literature. However, related compounds, specifically 6-morpholino derivatives with a trans-β-styrenesulfonyl group at the N9 position, have been shown to cause an accumulation of leukemia cells in the subG0 phase of the cell cycle, which is indicative of apoptosis. nih.gov

The precise mechanisms of apoptosis induction by this compound have not been documented. The observed accumulation of related compounds' treated cells in the subG0 phase suggests that apoptosis is a likely mode of cell death, but further mechanistic studies are required. nih.gov

No specific studies on the antimicrobial efficacy of this compound were found in the provided search results. The morpholine (B109124) moiety is a component of various molecules that have been investigated for antimicrobial properties, but data for this specific purine conjugate is not available.

Information regarding the antibacterial spectrum and potency of this compound is not available in the provided scientific literature.

Information regarding the antifungal activity of this compound is not available in the provided scientific literature.

Antimicrobial Efficacy

Antitubercular Activity, Including Specific Enzyme Inhibition (e.g., DprE1)

Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) is a critical enzyme in the biosynthesis of the mycobacterial cell wall and a validated target for the development of novel antituberculosis drugs. mdpi.comresearchgate.netnih.gov Several classes of DprE1 inhibitors have been identified, including covalent and non-covalent inhibitors. nih.gov However, a review of the available scientific literature did not yield specific data on the antitubercular activity of "this compound" or its direct inhibitory effects on DprE1. While purine-based structures have been explored as potential DprE1 inhibitors through computational studies, specific experimental data for the compound is not publicly available. nih.gov

Enzyme and Receptor Modulatory Activities

The modulatory effects of "this compound" and related compounds on various enzymes, particularly kinases, have been a subject of scientific inquiry. The purine scaffold is a well-established pharmacophore in kinase inhibition, and the morpholine moiety is known to often enhance potency and selectivity.

The 6-morpholino purine scaffold has been identified as a key structural motif in the design of inhibitors for several important kinase families. nih.govmdpi.com

The phosphatidylinositol-3 kinase (PI3K) signaling pathway is frequently dysregulated in various cancers, making PI3K isoforms attractive therapeutic targets. nih.gov A series of 2,9-disubstituted-6-morpholino purine derivatives have been reported as potent and selective inhibitors of PI3Kα and also show some selectivity for PI3Kγ. nih.gov

In a study focused on designing novel 2,9-disubstituted-6-morpholino purine derivatives, a virtual library of compounds was screened against the four class I PI3K isoforms. This computational screening aimed to identify derivatives with selectivity for PI3Kα and PI3Kγ. nih.gov The study highlighted the importance of the 6-morpholino purine scaffold for PI3K inhibition. nih.gov While this research provides a strong rationale for the potential PI3K inhibitory activity of compounds with this core structure, specific experimental inhibition data (e.g., IC50 values) for "this compound" against PI3Kα and PI3Kγ were not detailed in the reviewed literature.

| Target Isoform | Reported Activity for 6-Morpholino Purine Scaffold | Specific Data for this compound |

|---|---|---|

| PI3Kα | Potent and selective inhibition by some derivatives. nih.gov | Data not available in the reviewed sources. |

| PI3Kγ | Selectivity observed for some derivatives. nih.gov | Data not available in the reviewed sources. |

The mammalian target of rapamycin (B549165) (mTOR), a serine/threonine kinase, is a central regulator of cell growth, proliferation, and survival. mdpi.comnih.gov The morpholine moiety is a common feature in many potent and selective mTOR inhibitors. nih.govresearchgate.net Research on various heterocyclic scaffolds, including purines, has led to the development of ATP-competitive mTOR inhibitors. nih.gov

Studies on 6-morpholino-9-sulfonylpurine derivatives have indicated that their antitumor activity may be linked to the PI3K/Akt/mTOR pathway. mdpi.com However, specific inhibitory data (e.g., IC50 values) for "this compound" against mTOR were not found in the reviewed scientific literature.

Mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) are associated with an increased risk of Parkinson's disease, making it a significant target for therapeutic intervention. nih.govnih.gov The development of LRRK2 kinase inhibitors is an active area of research. nih.gov While various chemical scaffolds are being explored for LRRK2 inhibition, and some inhibitors are known to be protective in models of LRRK2-induced neurodegeneration, there is no specific information available in the reviewed literature regarding the LRRK2 inhibitory activity of "this compound". nih.gov

DNA topoisomerase IIα is an essential enzyme involved in managing DNA topology during replication, transcription, and chromosome segregation. nih.gov It is a well-established target for anticancer drugs. nih.gov While there is no direct experimental data on the inhibition of DNA topoisomerase IIα by "this compound," the broader class of substituted purine analogues has been identified as a novel structural class of catalytic topoisomerase II inhibitors. This suggests that the purine core of the compound is relevant to this target class.

| Enzyme/Receptor | Reported Activity for the Structural Class | Specific Data for this compound |

|---|---|---|

| mTOR | The 6-morpholino purine scaffold is associated with mTOR pathway modulation. mdpi.com | Data not available in the reviewed sources. |

| LRRK2 | Various kinase inhibitors are under investigation. nih.gov | Data not available in the reviewed sources. |

| DNA Topoisomerase IIα | Substituted purine analogues are a known class of inhibitors. | Data not available in the reviewed sources. |

Kinase Inhibition Profiles

B-Raf and MEK Kinase Inhibition

Direct experimental data detailing the inhibitory activity of this compound against B-Raf and MEK kinases is not extensively available in the current body of scientific literature. The RAS/RAF/MEK/ERK signaling pathway is a critical cascade in regulating cell proliferation, and its hyperactivation due to mutations, particularly in B-RAF, is a known driver in many cancers. nih.gov

Inhibitors of this pathway are of significant therapeutic interest. nih.gov The general mechanism of action for RAF inhibitors involves blocking the kinase activity, which in cells with mutations like B-RAF V600E, effectively halts the downstream signaling that promotes uncontrolled cell growth. nih.gov However, in cells with wild-type B-RAF, some RAF inhibitors can paradoxically activate the pathway by promoting RAF dimerization. nih.gov Other novel inhibitors have been developed that bind to MEK, causing it to form a stable, inactive complex with RAF, thereby inhibiting both kinases and preventing the feedback reactivation of RAF activity. nih.gov While the morpholine group is present in various kinase inhibitors, specific data for this compound's effect on B-Raf or MEK is not sufficiently documented.

p38 MAP Kinase Inhibition

Specific research quantifying the direct inhibition of p38 mitogen-activated protein (MAP) kinase by this compound is limited in the reviewed scientific literature. The p38 MAPK pathway plays a crucial role in cellular responses to inflammatory cytokines and environmental stress. nih.gov The activation of this pathway is implicated in the progression of various inflammatory diseases, making its components attractive therapeutic targets. nih.govnih.gov In some contexts, activation of the p38 MAPK pathway has been shown to be essential for the antileukemic effects of certain tyrosine kinase inhibitors, suggesting its complex role in cell fate. nih.gov

Adenosine (B11128) Receptor Antagonism (A1, A2A, A2B, A3 Subtypes)

The most well-documented activity of compounds structurally related to this compound is their interaction with adenosine receptors. nih.gov Adenosine receptors, which include the A1, A2A, A2B, and A3 subtypes, are G protein-coupled receptors that modulate numerous physiological processes and are considered important therapeutic targets. nih.govnih.gov

A study on a series of 2-aryl-9-H or 9-methyl-6-morpholinopurine derivatives, which are close structural analogs of this compound, demonstrated significant antagonist activity at human adenosine receptors. nih.gov These compounds were evaluated through radioligand binding assays, revealing that several derivatives are potent antagonists at A1 and A3 receptors, with some showing dual activity. nih.gov The research highlighted key structure-activity relationships, noting that 9H-purine derivatives were generally more potent but less selective, whereas 9-methylpurine (B1201685) derivatives tended to be more selective. nih.gov The antagonist behavior of lead compounds was confirmed in functional assays measuring intracellular cyclic AMP (cAMP) levels in response to the agonist NECA. nih.gov

Antagonist Activity of 2-Aryl-6-Morpholinopurine Derivatives at Human Adenosine Receptors

Binding affinity (pKi) values from radioligand binding assays for selected compounds structurally related to this compound. Data from a study on 2-aryl-6-morpholinopurine derivatives. nih.gov

| Compound | Substitution (Position 2) | A1 (pKi) | A2A (pKi) | A2B (pKi) | A3 (pKi) |

|---|---|---|---|---|---|

| 3a | 2-Chlorophenyl | 6.61 ± 0.08 | 5.81 ± 0.04 | <5.0 | 6.13 ± 0.05 |

| 3d | 3-Chlorophenyl | 7.01 ± 0.03 | 6.01 ± 0.05 | <5.0 | 6.38 ± 0.04 |

| 3v | 4-Trifluoromethylphenyl | 7.40 ± 0.09 | 6.36 ± 0.10 | 5.23 ± 0.05 | 7.83 ± 0.16 |

| 3x | 4-Iodophenyl | 8.23 ± 0.06 | 6.40 ± 0.07 | 5.46 ± 0.08 | 7.14 ± 0.05 |

Other Enzyme Inhibitions (e.g., Thrombin, Lipoxygenase, Glucocerebrosidase)

In the reviewed scientific literature, there is no prominent research specifically detailing the inhibitory effects of this compound on enzymes such as thrombin, lipoxygenase, or glucocerebrosidase.

Cellular Uptake and Intracellular Distribution Studies (In Vitro Models)

As a purine analog, the cellular uptake of this compound is likely mediated by membrane transport proteins. nih.gov Generally, purine and pyrimidine (B1678525) antimetabolites diffuse into cells, often with the assistance of transporters, where they are subsequently converted by cellular enzymes into nucleotide analogs. nih.gov These resulting metabolites can then exert their biological effects. However, specific studies that quantify the cellular uptake, efflux, and intracellular distribution of this compound are not detailed in the available sources.

Methodologies for Assessing Cellular Penetration and Efflux in Research Contexts

The evaluation of a compound's ability to enter and accumulate within cells is critical to understanding its biological activity. Several in vitro methodologies are commonly employed for this purpose. nih.gov

Fluorescence-Based Methods: These techniques involve conjugating a fluorescent dye to the molecule of interest. Fluorescence microscopy can then be used for qualitative assessment of subcellular localization, often revealing patterns such as punctate staining indicative of endosomal entrapment. Flow cytometry offers a quantitative measurement of total cellular uptake by analyzing the fluorescence intensity of a large population of cells. A limitation of these methods is the requirement of attaching a bulky dye, which may alter the compound's properties. nih.gov

Assays Measuring Compound in Cell Lysates: To determine the total amount of a compound within cells, researchers can lyse the cells after incubation and quantify the compound in the resulting lysate. This approach avoids the potential artifacts of fluorescent tags. Common quantification techniques include High-Performance Liquid Chromatography (HPLC) and mass spectrometry, which offer precise measurements of the parent compound and its potential metabolites. nih.govgoogle.com

Elucidation of Mechanisms of Action at the Molecular and Cellular Level

The mechanism of action for this compound can be inferred from its core chemical structures and the activities of its close analogs. The primary mechanism suggested by available data is the antagonism of adenosine receptors. nih.gov By blocking these receptors, particularly the A1 and A3 subtypes, the compound can modulate intracellular signaling pathways, such as those controlling cAMP levels. nih.gov

Computational Chemistry and Molecular Modeling

Rational Drug Design Approaches

Rational drug design utilizes computational methods to discover and develop new therapeutic agents. This process can be broadly categorized into ligand-based and target-based approaches, both of which are applicable to the 6-morpholinopurine scaffold.

In the absence of a high-resolution 3D structure of a biological target, ligand-based drug design (LBDD) relies on the knowledge of molecules known to interact with the target. nih.gov Techniques like Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are central to LBDD.

For purine (B94841) analogs, QSAR models are developed to correlate the physicochemical properties of a series of compounds with their biological activities. nih.gov These models help identify key structural features—such as specific substituents or electronic properties—that are critical for activity. For instance, studies on N9-arenethenyl purines as dual Src/Abl inhibitors have successfully used 3D-QSAR to understand the structural requirements for potent inhibition. researchgate.net

Computational analysis using methods like Density Functional Theory (DFT) has been applied to 6-morpholinopurine derivatives to investigate their tautomeric features and stability. Such studies conclude that electron-donating substituents at the C6 position, like the morpholine (B109124) group, are beneficial for synthesis as they promote the desired N9 tautomeric form and enhance the stability of the final products. This fundamental understanding is crucial for designing stable and effective molecules.

Target-based drug design, also known as structure-based drug design, leverages the three-dimensional structure of a biological target, such as an enzyme or receptor, to design effective inhibitors. This approach is instrumental in developing purine analogs as inhibitors for various protein families, particularly kinases.

The purine scaffold is a well-established "privileged structure" for targeting the ATP-binding site of kinases. Target-based strategies for purine derivatives often involve identifying a specific kinase implicated in a disease and using its crystal structure to guide the design of inhibitors. For example, novel purine analogs have been designed as inhibitors of Cyclin-Dependent Kinases (CDKs), which are crucial regulators of the cell cycle and transcription. nih.gov By understanding the specific interactions within the CDK active site, medicinal chemists can modify the purine core with substituents, such as the 2-chloro and 6-morpholino groups, to enhance binding affinity and selectivity.

Molecular Docking for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. It is widely used to elucidate the binding mode of purine analogs and to screen virtual compound libraries.

In studies of novel benzothiazolyl pyrazolopyrimidine derivatives, which are considered purine analogs, molecular docking was performed against CDK2 and CDK9 enzymes. nih.gov The calculations predicted strong binding affinities, with free energy of binding values reaching as low as -8.16 kcal/mol for the most potent compound against CDK2. nih.gov Such analyses are critical for prioritizing compounds for synthesis and biological testing. While specific docking scores for 4-(2-chloro-9H-purin-6-yl)morpholine are not reported, its structural similarity to known kinase inhibitors suggests it would be a viable candidate for such studies.

Following docking, a detailed analysis of the binding pose reveals the specific molecular interactions that stabilize the ligand-protein complex. These interactions typically include hydrogen bonds, hydrophobic contacts, and van der Waals forces.

For purine-based inhibitors targeting the hinge region of kinases, the purine nitrogen atoms often form critical hydrogen bonds with backbone amide groups of the protein. For example, in the docking of pyrimidine (B1678525) derivatives with CDK2, key interactions were observed with amino acid residues in the active site. nih.gov Similarly, studies on morpholine-based heterocycles targeting dihydrofolate reductase (DHFR) have identified the essential amino acids involved in binding. nih.gov

A hypothetical binding mode for a 6-morpholinopurine derivative in a kinase active site would likely involve:

Hydrogen Bonds: The purine core nitrogens (typically N1 and N7) interacting with the hinge region residues.

Hydrophobic Interactions: The morpholine ring and other substituents fitting into hydrophobic pockets within the binding site.

The table below details interactions observed for a potent purine analog, compound 15a, docked into the active site of CDK2, illustrating a typical interaction profile for this class of compounds. nih.gov

| Compound | Target Protein | Interacting Residues | Interaction Type |

| Compound 15a | CDK2 | Leu83, Glu81 | Hydrogen Bond |

| (Purine Analog) | Ile10, Val18, Ala31, Val64, Phe80, Gln131, Asn132 | Hydrophobic/van der Waals |

This data is for a related purine analog, not this compound, but is representative of the class.

Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamic Behavior

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of a ligand-protein complex over time, offering a more realistic view than the static picture provided by molecular docking. MD simulations can assess the stability of the binding pose, the flexibility of the ligand and protein, and conformational changes that may occur upon binding. nih.gov

In the study of purine analogs as CDK inhibitors, MD simulations were conducted to compare the binding stability of a newly designed compound against known reference drugs. nih.gov Key metrics such as the Root Mean Square Deviation (RMSD) of the protein and ligand are monitored. A stable RMSD value over the simulation time (e.g., 50-100 nanoseconds) indicates that the ligand remains securely in the binding pocket without causing significant distortion to the protein. nih.gov Another metric, the Root Mean Square Fluctuation (RMSF), is used to identify the flexibility of individual amino acid residues, highlighting which parts of the protein are most affected by the ligand's presence. nih.gov Such simulations are crucial for validating docking results and confirming that the predicted binding mode is stable.

Virtual Screening for Identification of Novel Scaffolds and Derivatives

Virtual screening (VS) is a powerful computational strategy used to search large libraries of chemical compounds to identify potential new drug candidates. wikipedia.org This can be done using either ligand-based or structure-based methods.

In a ligand-based approach, a known active molecule like this compound can be used as a template to search for other molecules with similar shapes or pharmacophoric features. wikipedia.org

In a structure-based virtual screening (SBVS) campaign, the 3D structure of the target protein is used. A library of millions of compounds is computationally docked into the active site, and the molecules are ranked based on their predicted binding affinity. nih.gov This approach has been successfully used to identify novel inhibitors for targets like the human uric acid transporter 1 (hURAT1) and Janus kinases (JAKs). nih.govacs.org The 6-morpholinopurine scaffold could be identified as a promising hit from such a screen, or alternatively, a library of its derivatives could be screened against a panel of targets to identify new biological activities.

Density Functional Theory (DFT) Calculations for Electronic Structure and Tautomer Stability Analysis

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is particularly useful for analyzing the stability of different tautomeric forms of a molecule. Purine analogs, including this compound, can exist in different tautomeric forms due to proton migration between nitrogen atoms in the purine ring. researchgate.net

DFT calculations can determine the relative energies of these tautomers, thereby predicting their stability. For instance, studies on related 2,6-disubstituted purine derivatives have shown that the HN(9) tautomer is generally more stable than the HN(7) form. nih.gov The stability can, however, be influenced by the solvent, with different conformations being favored in the gas phase, water, or chloroform. nih.gov

For this compound, DFT calculations would involve optimizing the geometry of possible tautomers (e.g., N7-H and N9-H) and calculating their energies to identify the most stable form. This analysis is crucial as the tautomeric state can significantly affect the molecule's biological activity and interaction with target proteins. The calculations provide data on thermodynamic parameters such as enthalpy of formation, which helps in establishing the equilibrium between different tautomers. scirp.org Natural Bond Orbital (NBO) analysis, often performed alongside DFT calculations, can offer insights into charge transfer and intramolecular interactions that contribute to the stability of the molecule. researchgate.net

| Parameter | Description | Relevance to this compound |

| Tautomer Stability | The relative energy and stability of different isomeric forms that differ in the position of a proton. | DFT calculations can predict whether the N7-H or N9-H tautomer is more stable, which influences its binding mode to biological targets. |

| Electronic Structure | The arrangement of electrons in the molecule, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). | Understanding the electronic structure helps in predicting the molecule's reactivity and potential for forming intermolecular interactions. |

| Thermodynamic Parameters | Properties such as enthalpy, Gibbs free energy, and entropy associated with the tautomers. | These parameters, calculated by DFT, determine the equilibrium population of each tautomer under different conditions. nih.gov |

Advanced Computational Techniques in Drug Discovery

The discovery and design of new drugs are increasingly reliant on sophisticated computational methods. These techniques allow for the rapid screening of virtual compound libraries and the optimization of lead compounds.

Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. Dynamic pharmacophore modeling extends this concept by considering the conformational flexibility of both the ligand and its target receptor over time, typically through molecular dynamics simulations. This approach provides a more realistic representation of the molecular interactions. For this compound, dynamic pharmacophore models could be developed to understand its interaction with target kinases, guiding the design of new derivatives with improved affinity and selectivity.

Free Energy Perturbation (FEP) is a powerful computational method used to calculate the relative binding free energies of a series of related ligands to a common receptor. wikipedia.org This technique involves "mutating" one molecule into another in silico and calculating the free energy change associated with this transformation. wikipedia.org FEP calculations can accurately predict the impact of small chemical modifications on binding affinity, making it a valuable tool for lead optimization. nih.gov In the context of this compound, FEP could be used to predict how substitutions on the purine ring or morpholine moiety would affect its binding to a target protein, thereby prioritizing the synthesis of the most promising analogs. nih.govdocumentsdelivered.com

Machine learning (ML) and artificial intelligence (AI) are revolutionizing drug discovery by analyzing vast datasets to identify patterns and make predictions. nih.govmdpi.com These technologies can be applied to various stages of the drug development process, from target identification to predicting ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. mdpi.comnih.gov For the molecular design of analogs of this compound, ML models can be trained on existing data of purine derivatives to predict their biological activity, solubility, or other important properties. nih.govnih.gov This can accelerate the design-synthesize-test cycle by focusing on compounds with a high probability of success. mdpi.com

Computational Models for Predicting Biological Barrier Permeability (e.g., Blood-Brain Barrier)

For compounds targeting the central nervous system (CNS), the ability to cross the blood-brain barrier (BBB) is a critical property. nih.gov Predicting BBB permeability early in the drug discovery process can save significant time and resources. arxiv.orgresearchgate.net In silico models for BBB prediction are based on the physicochemical properties of molecules, such as lipophilicity, polar surface area, molecular weight, and the number of hydrogen bond donors and acceptors. nih.govnih.gov

Machine learning algorithms, such as artificial neural networks and support vector machines, are increasingly used to develop robust predictive models for BBB permeability. researchgate.netarxiv.org These models are trained on datasets of compounds with experimentally determined BBB permeability data. nih.govmdpi.com For this compound, these computational models can provide an early assessment of its potential to penetrate the CNS.

| Model Type | Key Descriptors | Predicted Outcome for this compound |

| Physicochemical Rule-Based | Molecular Weight, logP, Polar Surface Area (PSA), H-bond donors/acceptors. | Initial assessment of passive diffusion potential across the BBB based on established thresholds. |

| Quantitative Structure-Property Relationship (QSPR) | A wider range of calculated molecular descriptors. | A quantitative prediction of the brain-to-plasma concentration ratio (logBB). |

| Machine Learning Models | Molecular fingerprints and various calculated descriptors. | A probabilistic classification of the compound as BBB-permeable or non-permeable. |

Future Directions and Research Perspectives

Exploration of Novel Analogues with Optimized Specificity and Potency

A primary avenue of future research involves the systematic exploration of novel analogues of 4-(2-chloro-9H-purin-6-yl)morpholine to enhance target specificity and potency. The purine (B94841) core offers multiple positions (notably C2, C8, and N9) for chemical modification, allowing for the fine-tuning of interactions within a target's binding pocket. researchgate.netnih.gov Structure-activity relationship (SAR) studies will be instrumental in guiding the rational design of these new derivatives. For instance, modifying substituents on the purine ring can modulate the electronic and steric properties of the molecule, leading to improved binding affinity and selectivity for a specific kinase over others. nih.govmdpi.com

Furthermore, the morpholine (B109124) moiety itself can be altered. The use of morpholine isosteres, such as bridged morpholines or tetrahydro-2H-pyran (THP), can unlock novel chemical space and lead to dramatic improvements in selectivity. nih.govresearchgate.net Molecular modeling suggests that even single amino acid differences between the ATP-binding sites of various kinases can be exploited by carefully designed analogues, where a slightly deeper pocket in the target of interest can accommodate a bulkier morpholine isostere, thereby preventing it from binding to off-target kinases. researchgate.net

Table 1: Strategies for Analogue Development

| Modification Site | Strategy | Desired Outcome |

|---|---|---|

| Purine C2 | Introduction of various aryl or alkyl groups | Enhance hydrophobic interactions and selectivity |

| Purine C8 | Substitution with groups like phenyl | Improve anticancer properties |

| Purine N9 | Addition of different substituents (e.g., cyclopentyl) | Increase antiproliferative activity and target engagement |

| Morpholine Ring | Replacement with isosteres (e.g., THP, bridged morpholines) | Improve metabolic stability and target selectivity |

Deepening Mechanistic Understanding of Biological Effects and Target Engagement

While the purine-morpholine scaffold is known to target kinases, a deeper understanding of its precise mechanism of action is crucial for further development. Future work must focus on unequivocally identifying the specific molecular targets of this compound and its optimized analogues. Potential targets for this scaffold include critical signaling proteins like PI3K, mTOR, Hsp90, and CK2. nih.govnih.govnih.gov

To achieve this, a suite of target engagement assays can be employed to confirm direct binding within a cellular context. Techniques such as the Cellular Thermal Shift Assay (CETSA), which measures the thermal stabilization of a target protein upon ligand binding, and Bioluminescence Resonance Energy Transfer (BRET), can provide definitive evidence of target interaction inside living cells. discoverx.comcatapult.org.ukyoutube.com These assays are vital because they assess not only binding affinity but also the compound's ability to penetrate the cell membrane and reach its intracellular target. youtube.com

Beyond target binding, it is essential to elucidate the downstream biological consequences. Investigating effects on cell signaling pathways, induction of apoptosis, and cell cycle arrest will provide a comprehensive picture of the compound's biological activity and confirm its on-target effects. mdpi.com

Integration of Advanced Computational Methodologies for Expedited Lead Optimization

The drug discovery process can be significantly accelerated by integrating advanced computational methodologies. nih.gov In silico techniques such as virtual screening, molecular docking, and Quantitative Structure-Activity Relationship (QSAR) modeling are powerful tools for the rational design and optimization of purine-morpholine derivatives. pharmafeatures.comnih.gov

Virtual screening of large compound libraries against the three-dimensional structure of a target kinase can rapidly identify promising new hit compounds. nih.goveddc.sg Once a lead compound like this compound is identified, computational fragment merging can be used to explore a vast chemical space of potential analogues by systematically combining different building blocks in silico before committing to chemical synthesis. nih.gov

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of the ligand-target complex, helping to understand the stability of binding interactions over time. nih.gov Furthermore, computational ADME (Absorption, Distribution, Metabolism, and Excretion) predictions can be used early in the design phase to flag potential liabilities and guide modifications to improve the pharmacokinetic profile of the compounds. nih.gov This "fail early, fail cheap" approach allows researchers to focus resources on synthesizing only the most promising candidates, thereby expediting the lead optimization pipeline. acs.org

Strategic Development of Purine-Morpholine Scaffold into Multi-Targeted Agents for Complex Diseases

Complex multifactorial diseases like cancer often involve the dysregulation of multiple signaling pathways. nih.gov This complexity has driven a paradigm shift from the "one target, one drug" model towards the development of multi-targeted agents that can simultaneously modulate several key proteins. nih.govresearchgate.net The purine scaffold is exceptionally well-suited for this strategy due to its versatility and recognition by a broad range of ATP-binding proteins. nih.govnih.gov

Future research should strategically leverage the purine-morpholine scaffold to design single molecules capable of inhibiting multiple, synergistically-acting targets. For example, a compound could be engineered to inhibit both a key cancer-driving kinase and a protein involved in drug resistance. This can be achieved through pharmacophore combination strategies, where structural elements known to bind to different targets are integrated into a single hybrid molecule. researchgate.net Such multi-targeted agents have the potential to offer superior efficacy and a lower likelihood of developing resistance compared to single-target therapies or combination drug regimens. nih.gov

Design Principles for Modulating Absorption, Distribution, Metabolism, and Excretion (ADME) Characteristics through Scaffold Engineering

A compound's therapeutic success is critically dependent on its pharmacokinetic properties. A major focus of future research will be the rational engineering of the purine-morpholine scaffold to achieve a favorable ADME profile, particularly for oral bioavailability. nih.gov The morpholine ring itself is often incorporated into drug candidates to improve properties like solubility and metabolic stability. researchgate.netmdpi.com

Strategies to optimize ADME characteristics include:

Scaffold Hopping: Replacing parts of the molecule, such as the purine or morpholine core, with other heterocyclic systems can mitigate metabolic liabilities. For example, introducing nitrogen atoms into an aromatic system can reduce oxidative metabolism by cytochrome P450 enzymes. nih.govnih.gov

Physicochemical Property Modulation: Systematically modifying properties like lipophilicity (cLogP) and polar surface area (PSA) can have a profound impact on absorption and permeability. nih.gov

Targeted Structural Modifications: Adding or altering substituents can block sites of metabolic attack. For instance, replacing a metabolically labile group with a more stable isostere can significantly increase the compound's half-life. nih.gov

By combining these synthetic strategies with early-stage in vitro ADME assays and in silico predictions, researchers can proactively design next-generation purine-morpholine compounds with optimized drug-like properties. researchgate.netrsc.org

常见问题

Q. What are the optimal synthetic routes for 4-(2-chloro-9H-purin-6-yl)morpholine, and how can reaction efficiency be maximized?

- Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling using a palladium catalyst. For example, a protocol involves reacting 6-chloro-9-(tetrahydropyran-2-yl)-9H-purine with a boronic acid derivative in the presence of Pd(PPh₃)₄, K₂CO₃, and toluene under reflux (12 hours), followed by purification via column chromatography (EtOAc/hexane gradient) . Key parameters for maximizing yield include:

- Catalyst loading : 0.05 mmol Pd(PPh₃)₄ per 1.5 mmol substrate.

- Solvent : Toluene for efficient reflux.

- Protecting groups : Tetrahydropyranyl (THP) to prevent side reactions at the purine N9 position.

Alternative routes may involve nucleophilic substitution at the purine C2 position using morpholine derivatives under basic conditions.

Q. How can researchers confirm the molecular structure and purity of this compound?

- Methodological Answer :

- X-ray crystallography : Programs like SHELXL (for refinement) and ORTEP-III (for graphical representation) are critical for resolving crystal structures and validating bond geometries .

- NMR spectroscopy : ¹H/¹³C NMR can confirm substitution patterns (e.g., aromatic protons at δ 8.25 ppm for purine C8-H, morpholine protons at δ 3.6–3.8 ppm) .

- HPLC : Use reverse-phase C18 columns with UV detection (λ = 260 nm for purines) to assess purity (>95% recommended for biological assays) .

Q. What safety protocols are essential for handling this compound in the laboratory?

- Methodological Answer :

- Personal protective equipment (PPE) : Gloves, lab coats, and goggles to avoid dermal/ocular exposure.

- Waste disposal : Segregate halogenated organic waste and collaborate with certified agencies for incineration .

- Emergency measures : Immediate rinsing with water for skin contact and consultation with a physician if ingested .

Advanced Research Questions

Q. How do metabolic pathways influence the pharmacokinetic profile of this compound, and what methodologies assess its stability?

- Methodological Answer :

- In vitro metabolism : Incubate with human liver microsomes (HLM) or recombinant CYP isoforms (e.g., CYP3A4, CYP2D6) to identify primary metabolites via LC-MS/MS. For example, oxidative dechlorination or morpholine ring opening may occur .

- Metabolic stability : Calculate half-life (t₁/₂) using HLM and NADPH cofactors. High clearance (>50% depletion in 1 hour) suggests rapid metabolism.

- Key enzymes : Use chemical inhibitors (e.g., ketoconazole for CYP3A4) to pinpoint metabolic pathways .

Q. How can researchers resolve contradictions in biological activity data across studies involving this compound?

- Methodological Answer :

- Assay standardization : Control variables like cell line (e.g., HEK293 vs. HeLa), serum concentration, and incubation time.

- Dose-response curves : Use Hill slopes to compare potency (EC₅₀) across studies. Discrepancies may arise from differences in target protein expression levels .

- Orthogonal assays : Validate results using SPR (surface plasmon resonance) for binding affinity and ITC (isothermal titration calorimetry) for thermodynamic profiling.

Q. What experimental designs are recommended for studying the compound’s interaction with biological targets?

- Methodological Answer :

- Mutagenesis : Generate point mutations in target proteins (e.g., adenosine receptors) using QuikChange kits to identify critical binding residues .

- Docking simulations : Employ software like AutoDock Vina to model purine-morpholine interactions with active sites, guided by crystallographic data .

- Competitive binding assays : Use radiolabeled ligands (e.g., [³H]-CGS21680 for adenosine A₂A receptors) to quantify displacement efficacy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.